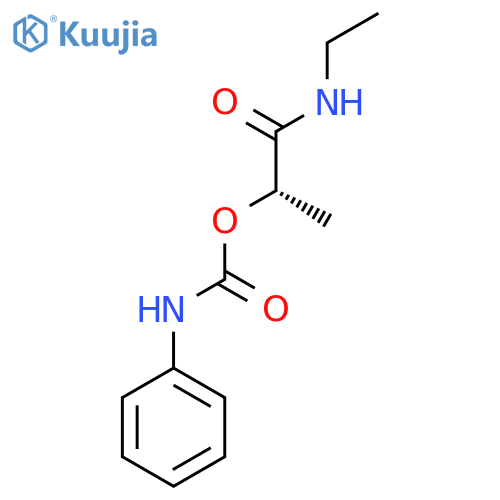Cas no 1212063-95-0 ((1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate)

(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- Z3334246525
- 1212063-95-0
- CARBETAMIDE
- (1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate
- (2S)-1-(ethylamino)-1-oxopropan-2-yl phenylcarbamate
- CHEBI:3394
- EN300-6489457
- SCHEMBL2811832
- DTXSID90289741
- Q1035484
- (2S)-N-Ethyl-2-[[(phenylamino)carbonyl]oxy]propanamide
-
- インチ: 1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16)/t9-/m0/s1
- InChIKey: AMRQXHFXNZFDCH-VIFPVBQESA-N
- ほほえんだ: O(C(NC1C=CC=CC=1)=O)[C@@H](C)C(NCC)=O
計算された属性
- せいみつぶんしりょう: 236.11609238g/mol
- どういたいしつりょう: 236.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6489457-0.05g |
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate |
1212063-95-0 | 98% | 0.05g |
$87.0 | 2023-06-02 | |
| Enamine | EN300-6489457-10.0g |
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate |
1212063-95-0 | 98% | 10g |
$1601.0 | 2023-06-02 | |
| Aaron | AR02AIWZ-100mg |
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate |
1212063-95-0 | 98% | 100mg |
$203.00 | 2023-12-16 | |
| Aaron | AR02AIWZ-250mg |
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate |
1212063-95-0 | 98% | 250mg |
$280.00 | 2023-12-16 | |
| Aaron | AR02AIWZ-500mg |
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate |
1212063-95-0 | 98% | 500mg |
$426.00 | 2023-12-16 | |
| Enamine | EN300-6489457-1.0g |
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate |
1212063-95-0 | 98% | 1g |
$373.0 | 2023-06-02 | |
| Enamine | EN300-6489457-0.25g |
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate |
1212063-95-0 | 98% | 0.25g |
$185.0 | 2023-06-02 | |
| Enamine | EN300-6489457-2.5g |
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate |
1212063-95-0 | 98% | 2.5g |
$730.0 | 2023-06-02 | |
| Aaron | AR02AIWZ-5g |
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate |
1212063-95-0 | 98% | 5g |
$1509.00 | 2023-12-16 | |
| Aaron | AR02AIWZ-50mg |
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate |
1212063-95-0 | 98% | 50mg |
$145.00 | 2023-12-16 |
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate 関連文献
-
Arnelle L?bbert,Sonja Schanzer,Henrik Krehenwinkel,Franz Bracher,Christoph Müller Anal. Methods 2021 13 1138
-
Barbara B. Gerbelli,Pedro L. O. Filho,Bruna Cortez,Pedro T. Sodré,Mauricio D. Coutinho-Neto,Ian W. Hamley,Jani Seitsonen,Wendel A. Alves Nanoscale Adv. 2022 4 3592
-
Christina K. Remucal Environ. Sci.: Processes Impacts 2014 16 628
-
4. Company news
-
Tomoya Yamada Toxicol. Res. 2018 7 681
(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamateに関する追加情報
CAS No. 1212063-95-0および(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamateの専門的解説
CAS No. 1212063-95-0として登録されている(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamateは、有機化学分野において注目される化合物の一つです。この物質は、カルバメート系の構造を有しており、医薬品や農薬の開発における中間体としての潜在的な応用が研究されています。
近年、AI創薬や計算化学の発展に伴い、(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamateのような精密設計分子に対する関心が高まっています。特に立体選択的合成や生体適合性材料との組み合わせに関する研究が、学術界や産業界で活発に議論されています。
この化合物の立体化学的特徴である(1S)配置は、生体内での代謝や標的タンパク質との相互作用に重要な影響を与える可能性があります。分子動力学シミュレーションを用いた研究では、その立体構造が薬理活性に与える影響について詳細な解析が進められています。
持続可能な化学の観点から、(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamateの合成プロセスにおけるグリーンケミストリーの適用も注目されています。溶媒の選択や触媒システムの最適化により、環境負荷の低減と収率向上の両立を目指した研究が行われています。
分析技術の進歩に伴い、質量分析やNMR分光法を用いた(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamateの高精度な構造解析が可能になりました。特に二次元NMR技術の発展は、このような複雑な分子構造の解明に大きく貢献しています。
医薬品開発の分野では、創薬プラットフォームとしてのカルバメート骨格の重要性が再認識されています。(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamateの持つ薬理学的特性は、神経系疾患や代謝性疾患の治療薬開発において有望視されています。
材料科学の分野では、この化合物の自己組織化特性に注目が集まっています。ナノ材料テンプレートとしての応用可能性や、高分子複合体との相互作用に関する基礎研究が進められています。
安全性評価に関する最新の研究では、(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamateの毒性プロファイルが詳細に調査されています。in vitro試験システムを用いた高精度な評価手法の開発により、より安全な化合物設計への応用が期待されています。
今後の展望として、CAS No. 1212063-95-0に関連する研究は、精密医療やパーソナライズドメディシンの進展に寄与する可能性があります。個別化治療に向けた分子標的戦略において、この化合物の特性が重要な役割を果たすことが予想されます。
総括する��、(1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamateは、そのユニークな化学構造と多様な応用可能性から、今後さらに研究が進められるべき化合物と言えます。学際的なアプローチによる新たな発見が期待される分野です。
1212063-95-0 ((1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate) 関連製品
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)


